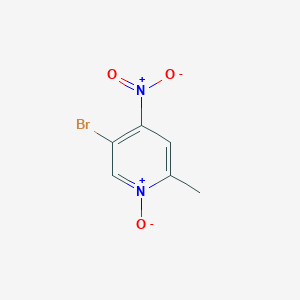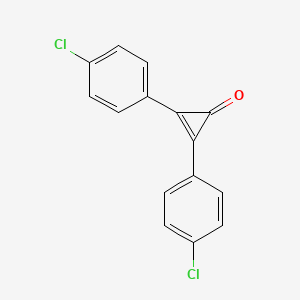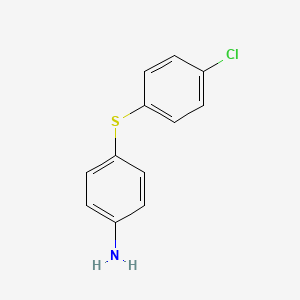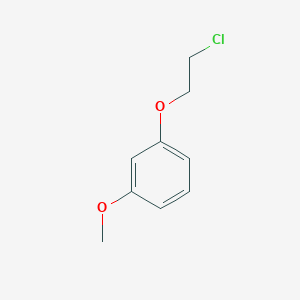
1-oxyde de 5-bromo-2-méthyl-4-nitropyridine
Vue d'ensemble
Description
5-Bromo-2-methyl-4-nitropyridine 1-oxide (5-Br-2-MeNP 1-O) is a synthetically produced small molecule that has been used in various scientific research applications. This compound is a nitropyridine derivative and is a type of nitro compound that has been studied for its potential applications in biochemistry and physiology. 5-Br-2-MeNP 1-O has been used in a variety of laboratory experiments and is known to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthèse chimique
Le 1-oxyde de 5-bromo-2-méthyl-4-nitropyridine est souvent utilisé en synthèse chimique . Sa structure unique en fait un réactif précieux dans la création d'autres molécules complexes. Il est particulièrement utile dans les réactions qui nécessitent un groupe nitro, un groupe bromo ou un groupe oxyde .
Catalyse par transfert de phase
Ce composé a été utilisé dans des conditions de catalyse par transfert de phase (CTP) . La CTP est une technique utilisée en synthèse organique pour faciliter la réaction d'un réactif nucléophile avec un substrat organique dans deux phases différentes .
3. Préparation d'esters de cyclopropane fortement substitués Le this compound a été utilisé dans la préparation d'esters de cyclopropane fortement substitués . Ces esters ont été préparés avec des rendements élevés, une diastéréosélectivité totale et une énantiosélectivité moyenne .
Processus de fermeture de cycle initiés par Michael (MIRC)
Ce composé a été utilisé dans des processus de fermeture de cycle initiés par Michael (MIRC) . Le MIRC est une méthode utile pour la synthèse de composés cycliques .
Préparation de biaryles
Des composés similaires, comme la 2-bromo-5-nitropyridine, ont été utilisés dans la préparation de biaryles (piperazin-1-ylméthyl) protégés par Boc par couplage de Suzuki-Miyaura sous micro-ondes . Cela suggère que le this compound pourrait potentiellement être utilisé dans des réactions similaires.
Synthèse d'analogues de 2-pyridyle
La 2-bromo-5-nitropyridine a également été utilisée dans la synthèse d'analogues de 2-pyridyle . Compte tenu des similitudes structurelles, le this compound pourrait également être utilisé à cette fin.
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
It is known that nitropyridines can participate in various chemical reactions , suggesting that they may interact with a wide range of molecular targets.
Mode of Action
Nitropyridines are known to undergo a variety of chemical reactions . For instance, they can participate in Suzuki–Miyaura coupling , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that 5-Bromo-2-methyl-4-nitropyridine 1-oxide may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling , it may influence pathways related to carbon-carbon bond formation.
Pharmacokinetics
Its molecular weight is 233.02 , which is within the range generally considered favorable for oral bioavailability.
Action Environment
The action of 5-Bromo-2-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, its reactivity in Suzuki–Miyaura coupling can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored sealed in dry conditions at 2-8°C .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-methyl-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with diacylglycerol acyltransferase (DGAT1), an enzyme involved in triglyceride biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 5-Bromo-2-methyl-4-nitropyridine 1-oxide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways . Additionally, its interaction with cellular proteins can lead to alterations in cell signaling, thereby affecting cellular responses and functions.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-4-nitropyridine 1-oxide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DGAT1 results in the inhibition of this enzyme, affecting triglyceride biosynthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-4-nitropyridine 1-oxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (sealed in dry, 2-8°C) . Its degradation over time can lead to changes in its biochemical activity, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-4-nitropyridine 1-oxide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
5-Bromo-2-methyl-4-nitropyridine 1-oxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with DGAT1 affects the final step in triglyceride biosynthesis . These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-4-nitropyridine 1-oxide within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. Understanding these transport mechanisms is vital for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-4-nitropyridine 1-oxide plays a crucial role in its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity, making it an important factor to consider in research applications.
Propriétés
IUPAC Name |
5-bromo-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHWFBOEKPCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490843 | |
| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62516-08-9 | |
| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)